molecular formula C8H11ClN2O B14012768 1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride CAS No. 21161-01-3

1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride

Cat. No.: B14012768
CAS No.: 21161-01-3
M. Wt: 186.64 g/mol
InChI Key: ACIJURUNGKYAOR-UHFFFAOYSA-N
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Description

3-Pyridin-1-ylpropanamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridin-1-ylpropanamide typically involves the reaction of pyridine with a suitable propanamide precursor. One common method is the reaction of pyridine with 3-bromopropanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for 3-pyridin-1-ylpropanamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-1-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: 3-pyridin-1-ylpropanamine.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3-Pyridin-1-ylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-pyridin-1-ylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Pyridine: A basic nitrogen-containing heterocycle with similar structural features.

    Pyrrolidine: Another nitrogen-containing heterocycle but with a five-membered ring.

    Piperidine: A six-membered nitrogen-containing heterocycle.

Uniqueness: 3-Pyridin-1-ylpropanamide is unique due to its specific combination of a pyridine ring and a propanamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not fulfill .

Properties

CAS No.

21161-01-3

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-pyridin-1-ium-1-ylpropanamide;chloride

InChI

InChI=1S/C8H10N2O.ClH/c9-8(11)4-7-10-5-2-1-3-6-10;/h1-3,5-6H,4,7H2,(H-,9,11);1H

InChI Key

ACIJURUNGKYAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CCC(=O)N.[Cl-]

Origin of Product

United States

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